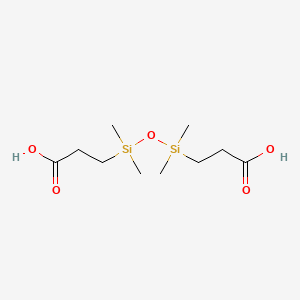
Biphenyl-4-d1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biphenyl-4-d1 is a deuterated derivative of biphenyl, where one of the hydrogen atoms on the biphenyl molecule is replaced with deuterium. Deuterium is an isotope of hydrogen that contains one proton and one neutron, making it twice as heavy as regular hydrogen. This substitution can be useful in various scientific applications, particularly in studies involving isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Biphenyl-4-d1 can be synthesized through several methods. One common approach involves the deuteration of biphenyl using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and elevated temperatures to ensure efficient incorporation of deuterium into the biphenyl structure.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing biphenyl and the catalyst, and the reaction is carefully monitored to achieve the desired level of deuteration.
Análisis De Reacciones Químicas
Types of Reactions: Biphenyl-4-d1 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: this compound can be oxidized to form this compound oxide using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to this compound hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the this compound molecule. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can produce nitrothis compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: this compound oxide
Reduction: this compound hydride
Substitution: Nitrothis compound
Aplicaciones Científicas De Investigación
Biphenyl-4-d1 has a wide range of applications in scientific research:
Chemistry: It is used as an isotopic label in various chemical reactions to study reaction mechanisms and pathways.
Biology: In biological studies, this compound can be used to trace metabolic pathways and understand the behavior of biphenyl derivatives in living organisms.
Medicine: Deuterated compounds like this compound are used in drug development to improve the pharmacokinetic properties of pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mecanismo De Acción
The mechanism of action of biphenyl-4-d1 depends on its specific application. In general, the presence of deuterium can influence the chemical and physical properties of the compound. For example, in drug development, deuterium substitution can lead to changes in the metabolic stability and bioavailability of the drug. The molecular targets and pathways involved vary depending on the specific use of this compound.
Comparación Con Compuestos Similares
Biphenyl-4-d1 can be compared with other deuterated biphenyl derivatives and non-deuterated biphenyl compounds:
Similar Compounds:
Uniqueness: this compound is unique due to the specific position of the deuterium atom, which can influence its chemical reactivity and physical properties. This makes it valuable for studies requiring precise isotopic labeling and for applications where the position of the deuterium atom is critical.
Propiedades
Fórmula molecular |
C12H10 |
|---|---|
Peso molecular |
155.21 g/mol |
Nombre IUPAC |
1-deuterio-4-phenylbenzene |
InChI |
InChI=1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H/i1D |
Clave InChI |
ZUOUZKKEUPVFJK-MICDWDOJSA-N |
SMILES isomérico |
[2H]C1=CC=C(C=C1)C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R)-6-[(1R,4E,7aR)-7a-methyl-4-[(2Z)-2-[(3S,5R)-3,4,4,5-tetradeuterio-3,5-dideuteriooxy-2-methylidenecyclohexylidene]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13833774.png)

![3-(3-Fluorophenyl)-N,N-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13833791.png)




![7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane](/img/structure/B13833814.png)





